Bombykol
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Overview
Description
Bombykol, also known as this compound, is a naturally occurring compound with the molecular formula C₁₆H₃₀O. It is a type of alcohol with a long hydrocarbon chain and two double bonds located at the 10th and 12th positions. This compound is primarily known for its role as a sex pheromone in the silkworm moth, Bombyx mori .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bombykol can be synthesized through various methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired diene. Another method includes the use of Grignard reagents, where an alkyl magnesium halide reacts with an aldehyde or ketone to form the alcohol .
Industrial Production Methods: Industrial production of hexadeca-10,12-dien-1-OL often involves the use of large-scale organic synthesis techniques. This includes the use of catalytic hydrogenation and other advanced methods to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Bombykol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bonds can be reduced to form hexadecan-1-ol.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halides or other reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products:
Oxidation: Hexadeca-10,12-dienal or hexadeca-10,12-dienoic acid.
Reduction: Hexadecan-1-ol.
Substitution: Various alkyl or aryl ethers.
Scientific Research Applications
Bombykol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of pheromone synthesis and chemical communication.
Biology: It plays a crucial role in the study of insect behavior, particularly in understanding mating signals and pheromone reception.
Medicine: Research is ongoing to explore its potential use in developing new insect repellents or attractants.
Industry: It is used in the production of synthetic pheromones for pest control in agriculture
Mechanism of Action
Bombykol exerts its effects by binding to specific odorant receptors in the antennae of male moths. This binding triggers a cascade of molecular events that result in the activation of olfactory receptor neurons (ORNs). The signal is then transmitted to the brain, where it is processed and leads to behavioral responses such as attraction to the female moth .
Comparison with Similar Compounds
Bombykol is unique due to its specific double bond configuration and its role as a sex pheromone. Similar compounds include:
(10E,12Z)-10,12-Hexadecadien-1-ol: Another isomer with different double bond configurations.
(E,E)-10,12-Hexadecadien-1-ol: An isomer with both double bonds in the trans configuration.
Hexadeca-10,12-dienal: An aldehyde derivative with similar structural features
These compounds share structural similarities but differ in their chemical properties and biological activities, highlighting the specificity and uniqueness of hexadeca-10,12-dien-1-OL .
Properties
Molecular Formula |
C16H30O |
---|---|
Molecular Weight |
238.41 g/mol |
IUPAC Name |
hexadeca-10,12-dien-1-ol |
InChI |
InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h4-7,17H,2-3,8-16H2,1H3 |
InChI Key |
CIVIWCVVOFNUST-UHFFFAOYSA-N |
SMILES |
CCCC=CC=CCCCCCCCCCO |
Canonical SMILES |
CCCC=CC=CCCCCCCCCCO |
Synonyms |
10,12-hexadecadien-1-ol bombykol bombykol, (E,Z)-isomer isobombycol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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